molecular formula C32H36F2O4 B1192159 AM-6226

AM-6226

Cat. No.: B1192159
M. Wt: 522.6328
InChI Key: CUBDGLIBZGKXKQ-JIPXPUAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-6226 is a Potent and Orally Bioavailable GPR40 Full Agonist That Displays Efficacy in Nonhuman Primates. This compound is the first molecule to display significant glucose lowering in cynomolgus monkeys providing additional evidence that GPR40 full agonists afford access to a powerful mechanism for maintaining glycemic control.

Properties

Molecular Formula

C32H36F2O4

Molecular Weight

522.6328

IUPAC Name

(R)-3-{3-[2-((S)-2,2-Dimethyl-cyclopentyl)-2'-fluoro-5'-methoxy-biphenyl-4-ylmethoxy]-2-fluoro-phenyl}-pentanoic acid

InChI

InChI=1S/C32H36F2O4/c1-5-21(17-30(35)36)23-8-6-10-29(31(23)34)38-19-20-11-13-24(26-18-22(37-4)12-14-28(26)33)25(16-20)27-9-7-15-32(27,2)3/h6,8,10-14,16,18,21,27H,5,7,9,15,17,19H2,1-4H3,(H,35,36)/t21-,27-/m1/s1

InChI Key

CUBDGLIBZGKXKQ-JIPXPUAJSA-N

SMILES

CC[C@@H](C1=CC=CC(OCC2=CC=C(C3=CC(OC)=CC=C3F)C([C@@H]4C(C)(C)CCC4)=C2)=C1F)CC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-6226;  AM 6226;  AM6226; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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